5-Hydroxyisoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-2H-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO4/c6-3-1-2(4(7)8)5-9-3/h1,5H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURHCHCXJNNWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NOC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858667 | |
| Record name | 5-Oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933726-73-9 | |
| Record name | 5-Oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxylamine-Mediated Cyclization of β-Ketoesters
One of the most industrially applicable and well-documented methods for preparing isoxazole carboxylic acids, including 5-hydroxy derivatives, involves the reaction of β-ketoesters with hydroxylamine. This approach is exemplified by the synthesis of 3-isoxazolecarboxylic acids, which can be adapted for 5-hydroxyisoxazole-3-carboxylic acid.
- Starting from compounds such as ethyl 4-ethoxy-4-chloro-2-oxobutyrate, the reaction with hydroxylamine hydrochloride is carried out typically at temperatures ranging from 0 to 40°C.
- The reaction can be performed in various solvents including ethers (e.g., tetrahydrofuran), aromatic hydrocarbons (e.g., toluene), or halogenated hydrocarbons (e.g., dichloromethane).
- Hydroxylamine is used in molar excess (1 to 4 equivalents) to ensure complete conversion.
- The initial product is often a mixture of isoxazoline intermediates, which upon heating (>60°C) or under basic conditions rearrange to the more stable isoxazole carboxylic acid.
- Isolation involves aqueous work-up, extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying, and solvent removal.
- Final acidification and crystallization from ethyl acetate yield the pure 3-isoxazolecarboxylic acid derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | β-Ketoester + Hydroxylamine hydrochloride, 0–40°C, solvent | Formation of ethyl 5-ethoxyisoxazoline-3-carboxylate (intermediate) |
| 2 | Treatment with 5N NaOH, room temperature, 2 hours | Hydrolysis of ester to sodium salt of isoxazolecarboxylic acid |
| 3 | Acidification with concentrated HCl to pH 2 | Precipitation of 3-isoxazolecarboxylic acid |
| 4 | Crystallization from ethyl acetate | Pure 3-isoxazolecarboxylic acid obtained |
- The process yields crystalline isoxazole-3-carboxylic acid with melting points around 149–152°C.
- NMR and elemental analysis confirm the structure and purity of the product.
Lithiation and Carboxylation of Isoxazole Derivatives
Another synthetic route involves the lithiation of substituted isoxazoles followed by carboxylation with carbon dioxide to introduce the carboxylic acid moiety at the desired position, which can be adapted to obtain this compound derivatives.
- Starting from 3-phenyl-5-chloroisoxazole or related derivatives, treatment with n-butyllithium generates a lithio intermediate.
- Subsequent reaction with carbon dioxide introduces the carboxyl group.
- This method allows for selective functionalization and has been used to prepare various isoxazole carboxylic acids with different substituents.
- The reaction typically proceeds in organic solvents such as tetrahydrofuran at low temperatures.
- The acid product is isolated by acidification and extraction procedures.
- Allows for regioselective introduction of the carboxyl group.
- Enables synthesis of substituted 5-hydroxyisoxazole-3-carboxylic acids by appropriate choice of starting materials.
- Requires handling of strong organolithium reagents.
- Sensitive to moisture and requires anhydrous conditions.
Hydrazide Intermediate Reduction Route
A less common but documented approach involves the preparation of hydrazide derivatives of isoxazole carboxylic acids followed by reduction to yield hydroxy-substituted isoxazole carboxylic acids.
- 5-Methyl-3-isoxazolecarboxylic acid hydrazide is reacted with aldehydes or ketones in inert solvents such as ethanol to form hydrazone intermediates.
- These intermediates are then reduced using lithium aluminum hydride or sodium/potassium borohydride to yield hydroxyalkyl-substituted isoxazole carboxylic acids.
- The product is purified by conventional methods including solvent extraction, distillation, and recrystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Hydrazide + Aldehyde/Ketone, ethanol, RT | Formation of hydrazone intermediate |
| 2 | Reduction with LiAlH4 or NaBH4, aqueous alcohol | Formation of hydroxy-substituted isoxazole carboxylic acid |
| 3 | Work-up: filtration, extraction, recrystallization | Pure product obtained |
- This method is useful for introducing hydroxyalkyl groups at the 5-position.
- It requires careful control of reduction conditions to avoid over-reduction or side reactions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yield & Purity |
|---|---|---|---|---|---|
| Hydroxylamine Cyclization | β-Ketoesters (e.g., ethyl 4-ethoxy-4-chloro-2-oxobutyrate) | Hydroxylamine hydrochloride, 0–40°C, solvents; base hydrolysis; acidification | Industrially scalable; mild conditions | Intermediate instability; multi-step | High yield; pure crystalline acid (mp 149–152°C) |
| Lithiation and Carboxylation | Substituted chloroisoxazoles | n-Butyllithium, CO2, low temperature, anhydrous conditions | Regioselective; versatile for substitutions | Requires organolithium handling; moisture sensitive | Moderate to high yields; regioselective products |
| Hydrazide Reduction | 5-Methyl-3-isoxazolecarboxylic acid hydrazide | Aldehydes/ketones, ethanol; LiAlH4 or NaBH4 reduction | Introduces hydroxyalkyl groups; selective | Multi-step; sensitive reduction step | Moderate yields; requires purification |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical nucleophilic acyl substitutions:
-
Ester formation : Reacts with alcohols (e.g., ethanol) under acidic or coupling conditions to yield ethyl 5-hydroxyisoxazole-3-carboxylate. This reaction is often catalyzed by H₂SO₄ or DCC/DMAP systems.
-
Amide synthesis : Forms amides with amines using carbodiimide-based coupling agents (e.g., EDCl, HOBt).
Table 1: Esterification and Amidation Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | 78–85 | |
| Amidation | EDCl, HOBt, DMF, rt | 65–72 |
Cycloaddition Reactions
The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitrile oxides:
-
Nitrile oxide cycloaddition : Reacts with in situ–generated nitrile oxides (from hydroximoyl chlorides) to form bis-isoxazole derivatives under microwave irradiation .
-
Regioselectivity : Reactions with electron-deficient alkynes favor 3,5-disubstituted products due to electronic and steric effects .
Table 2: Cycloaddition Outcomes
| Dipole Source | Conditions | Product Regiochemistry | Yield (%) |
|---|---|---|---|
| Hydroximoyl chloride | Microwave, 100°C, 15 min | 3,5-Disubstituted | 82–90 |
| Nitrile oxide (in situ) | RT, CHCl₃, 2 h | 4,5-Disubstituted | 68–75 |
Ring-Opening and Functionalization
The isoxazole ring undergoes selective cleavage under specific conditions:
-
Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) opens the ring to form β-enaminones, which are valuable intermediates for alkaloid synthesis .
-
Acid-mediated hydrolysis : Concentrated HCl at 80°C cleaves the ring to yield α-keto amides.
Table 3: Ring-Opening Reaction Data
| Condition | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 25°C, 6 h | β-Enaminone | 70–78 |
| HCl (conc.), reflux | 80°C, 3 h | α-Keto amide | 60–65 |
Functional Group Interconversion
-
Hydroxyl group alkylation : The 5-hydroxy group reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form ether derivatives.
-
Oxidation : Under mild conditions (e.g., IBX/CH₃CN), the hydroxyl group oxidizes to a ketone, though this is less common due to competing ring instability .
Metal-Free Trifluoromethylation
A recent radical-based method enables direct trifluoromethylation:
-
Reagents : CF₃SO₂Na, tBuONO, and FeCl₂ at 60°C in DMSO.
-
Outcome : Introduces CF₃ groups at the 4-position of the isoxazole ring with 75–80% efficiency .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
5-Hydroxyisoxazole-3-carboxylic acid and its derivatives have been studied for their potential as bioisosteres in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their pharmacokinetic profiles. This property is particularly useful for modifying existing drugs to improve their efficacy and reduce side effects.
Drug Design and Development
- Anti-inflammatory Agents : The compound has been explored for its anti-inflammatory properties, which are critical in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Its carboxylic acid functionality allows for strong interactions with biological targets, enhancing binding affinity and selectivity .
- Antibiotics : Research indicates that compounds similar to this compound can exhibit antibacterial activity, making them candidates for new antibiotic formulations .
Case Studies
- A study highlighted the use of 5-hydroxyisoxazole derivatives in synthesizing novel analgesics with improved CNS penetration, addressing the challenge posed by traditional carboxylic acids that often struggle to cross the blood-brain barrier .
- Another investigation focused on the modification of existing carboxylic acid-containing drugs to enhance their pharmacokinetic properties while maintaining therapeutic efficacy .
Agrochemical Applications
The compound also shows promise in agrochemistry, particularly as a precursor for herbicides and fungicides. Its structural features can be leveraged to develop new agricultural chemicals that are more effective and environmentally friendly.
Herbicide Development
- Research has indicated that isoxazole derivatives can inhibit specific enzymes involved in plant growth, suggesting a pathway for developing selective herbicides that target weeds without harming crops .
Biochemical Tools
This compound can serve as a biochemical tool in research settings. Its ability to interact with various biological molecules makes it suitable for studying enzyme mechanisms and metabolic pathways.
Enzyme Inhibition Studies
- The compound has been utilized in studies examining enzyme inhibition, providing insights into metabolic processes and potential therapeutic targets . For example, its interaction with specific receptors has been documented, leading to a better understanding of receptor-ligand dynamics.
Comparative Data Table
The following table summarizes key applications of this compound across different fields:
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Potential for NSAID development |
| Antibiotic formulations | Exhibits antibacterial activity | |
| Agrochemicals | Herbicide development | Targets specific plant enzymes |
| Biochemical Tools | Enzyme inhibition studies | Useful for studying receptor-ligand interactions |
Mechanism of Action
5-Hydroxyisoxazole-3-carboxylic acid is similar to other isoxazole derivatives, such as 3-Hydroxyisoxazole-5-carboxylic acid and 5-Cyclopropylisoxazole-3-carboxylic acid. its unique hydroxyl group at the 5-position and carboxylic acid group at the 3-position distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Key Observations :
- Hydroxyl Groups : The 5-hydroxy derivative exhibits strong hydrogen bonding, leading to higher melting points and dimerization (e.g., compound 46 in ).
- Halogen Substituents : Electron-withdrawing groups like chlorine increase acidity of the carboxylic acid moiety compared to electron-donating groups (e.g., methyl) .
- Bulkiness : Bulky substituents (e.g., phenyl) reduce solubility in polar solvents due to steric effects .
Key Observations :
Biological Activity
5-Hydroxyisoxazole-3-carboxylic acid (5-HICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of 5-HICA, supported by recent research findings and case studies.
1. Chemical Structure and Synthesis
5-HICA is characterized by its isoxazole ring structure with a hydroxyl group at the 5-position and a carboxylic acid at the 3-position. The synthesis of 5-HICA typically involves cyclization reactions of hydroxyamino acids or oxidation of isoxazole derivatives. Common methods include:
- Cyclization of Hydroxyamino Acids : Conducted under acidic conditions to form the isoxazole ring.
- Oxidation of Isoxazole Derivatives : Using oxidizing agents like potassium permanganate or chromic acid to yield the desired compound.
2.1 Antimicrobial Activity
Recent studies have demonstrated that 5-HICA exhibits antimicrobial properties against various pathogens. For instance, derivatives of 5-HICA have shown effectiveness against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess significant antibacterial activity, making them candidates for further development in combating drug-resistant infections .
2.2 Anticancer Properties
Research has revealed that 5-HICA and its analogs can influence cancer cell viability. In vitro studies on A549 human lung cancer cells showed that specific modifications to the 5-HICA structure significantly reduced cell viability:
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| 5-HICA | 63.4 | <0.05 |
| 3,5-dichloro derivative | 21.2 | <0.0001 |
| Ester derivative | 71.3 | Not significant |
These results suggest that structural modifications can enhance anticancer activity, indicating a pathway for developing new cancer therapeutics .
2.3 Enzyme Inhibition
5-HICA has been investigated for its role as an enzyme inhibitor in various biochemical assays. Its unique structural features allow it to interact with specific enzymes, making it a valuable tool in biochemical research. The compound's mechanism of action involves binding to active sites or allosteric sites on target enzymes, potentially leading to therapeutic applications in metabolic diseases.
3. Case Studies
Several case studies highlight the therapeutic potential of 5-HICA:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a derivative of 5-HICA against multi-drug resistant strains of Staphylococcus aureus, demonstrating promising results with a significant reduction in bacterial load in treated patients.
- Cancer Treatment Exploration : A study involving A549 cells treated with various concentrations of 5-HICA derivatives showed dose-dependent effects on cell viability, reinforcing its potential as an anticancer agent.
4. Conclusion
The biological activity of this compound presents promising avenues for research and therapeutic development. Its antimicrobial and anticancer properties, coupled with its ability to inhibit specific enzymes, underscore its potential as a multifaceted compound in medicinal chemistry.
Q & A
Basic Research Question
- NMR : The hydroxyl proton (δ 10–12 ppm in DMSO-d6) and isoxazole ring protons (δ 6.5–8.5 ppm) are diagnostic. Carbonyl carbons appear at ~165–170 ppm .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks matching the molecular weight (e.g., 171.15 g/mol for methoxymethyl derivatives) .
What are the optimal storage conditions to prevent degradation of this compound?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to avoid thermal decomposition .
- Humidity : Desiccate with silica gel to prevent hydrolysis of the hydroxyl group .
- Light Sensitivity : Protect from UV exposure by using amber vials .
What strategies enhance regioselectivity when modifying the hydroxyl group of this compound?
Advanced Research Question
- Protection/Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before functionalizing the carboxylate .
- Catalytic Methods : Use Pd/C or Cu(I) catalysts to achieve selective etherification (e.g., methoxy derivatives) without side reactions .
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G* level to identify electron-deficient sites (e.g., C-3 of the isoxazole ring) prone to nucleophilic attack .
- In Silico Tools : Use SMILES strings (e.g.,
O=C(O)C1=NOC(C(O)=O)=C1) to simulate reaction pathways in software like Gaussian or GAMESS .
What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Advanced Research Question
- Enzyme Inhibition : Test against COX-2 or LOX enzymes using fluorometric assays with IC50 determination .
- Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-negative bacteria (e.g., E. coli ATCC 25922) .
How should researchers resolve contradictions in spectral data for synthetic derivatives?
Q. Data Contradiction Analysis
- Case Example : Discrepancies in NMR shifts between synthetic batches may arise from tautomerism (e.g., keto-enol forms). Confirm via variable-temperature NMR or X-ray crystallography .
- Chromatographic Purity : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that skew spectral interpretations .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
